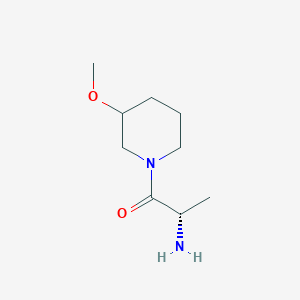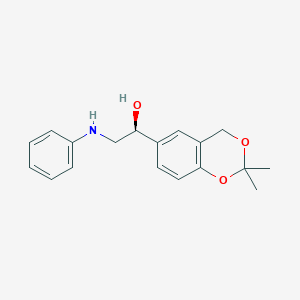![molecular formula C8H14N2O2 B11754073 (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one](/img/structure/B11754073.png)
(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fused ring system containing both nitrogen and oxygen atoms. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Amino acids: Organic compounds containing amino and carboxyl functional groups.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one is unique due to its fused ring system and the presence of both nitrogen and oxygen atoms in its structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4S,9aS)-4-amino-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazepin-5-one |
InChI |
InChI=1S/C8H14N2O2/c9-7-5-12-4-6-2-1-3-10(6)8(7)11/h6-7H,1-5,9H2/t6-,7-/m0/s1 |
InChI Key |
KLKVNDMQZMIJIL-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2COC[C@@H](C(=O)N2C1)N |
Canonical SMILES |
C1CC2COCC(C(=O)N2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B11754003.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11754022.png)

![2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11754037.png)




![3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B11754064.png)


